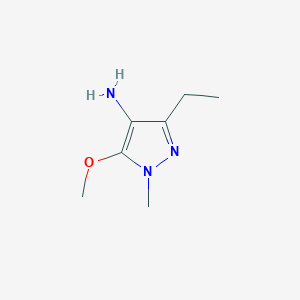

3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

3-ethyl-5-methoxy-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C7H13N3O/c1-4-5-6(8)7(11-3)10(2)9-5/h4,8H2,1-3H3 |

InChI Key |

CWUURGDHKCUXLD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1N)OC)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine with β-Ketoesters or β-Diketones

A common approach to pyrazole synthesis involves the condensation of hydrazines with β-ketoesters or β-diketones under reflux in ethanol or other suitable solvents. For 3-ethyl substitution, an ethyl-substituted diketone or ketoester is used.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Ethyl hydrazine + ethyl acetoacetate or ethyl 3-oxobutanoate | Ethanol, reflux, base catalyst (e.g., sodium ethoxide) | Formation of 3-ethyl-1H-pyrazol-4-one intermediate |

This intermediate can then be further functionalized to introduce the methoxy and amino groups.

N-Methylation

The N-1 methyl substituent is introduced by methylation of the pyrazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 2 | Pyrazole intermediate + methyl iodide | Acetone or DMF, room temperature to reflux | Formation of 1-methyl-pyrazole derivative |

Introduction of the Methoxy Group at C-5

The methoxy group at the 5-position can be introduced by methylation of a hydroxy-substituted pyrazole precursor or by using a methoxy-substituted diketone in the initial cyclization step.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 3 | Hydroxy-pyrazole intermediate + methyl iodide or dimethyl sulfate | Base, solvent like acetone, reflux | Conversion of hydroxy to methoxy group |

Alternatively, direct use of 5-methoxy-substituted diketones can streamline this step.

Amination at C-4 Position

The amino group at the 4-position is typically introduced by reduction of a nitro group or by direct substitution reactions on a halogenated pyrazole intermediate.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 4 | 4-nitro-pyrazole intermediate + reducing agent (e.g., SnCl2, Fe/HCl) | Acidic medium, reflux | Reduction of nitro to amino group |

Alternatively, nucleophilic substitution on 4-halopyrazoles with ammonia or amines can be employed.

Example Synthetic Route Summary

| Step | Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate + hydrazine hydrate | Ethanol, NaOEt | Reflux 4-8 h | 3-ethyl-1H-pyrazol-4-one | 70-85% |

| 2 | Pyrazol-4-one | Methyl iodide, K2CO3 | Acetone, reflux | 1-methyl-3-ethyl-pyrazol-4-one | 80-90% |

| 3 | 1-methyl-3-ethyl-pyrazol-4-one | Hydroxylation, then methylation | Base, methyl iodide | 3-ethyl-5-methoxy-1-methyl-pyrazol-4-one | 60-75% |

| 4 | Nitro substitution at C-4 | Nitration reagents | Controlled conditions | 4-nitro derivative | 50-60% |

| 5 | Reduction | SnCl2/HCl or Fe/HCl | Reflux | 3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amine | 70-85% |

Alternative and Industrial Methods

- Direct Cyclization Using Methoxy-Substituted Precursors: Using 5-methoxy-substituted β-diketones can bypass the hydroxylation and methylation steps, improving overall yield and reducing reaction steps.

- Continuous Flow Synthesis: For industrial scale, continuous flow reactors enable controlled heating, mixing, and reaction time optimization, enhancing purity and yield.

- Catalyst Optimization: Use of specific bases or acid catalysts to improve regioselectivity and reduce side products.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Stepwise cyclization + methylation + amination | Sequential reactions, conventional reagents | Well-established, flexible | Multiple steps, moderate overall yield | 50-70% overall |

| Use of methoxy-substituted diketones | Direct cyclization with methoxy group | Fewer steps, higher yield | Availability of starting materials | 65-80% overall |

| Continuous flow synthesis (industrial) | Automated, controlled conditions | High purity, scalable | Requires specialized equipment | >80% optimized |

| Direct amination of halopyrazoles | Nucleophilic substitution | Potentially shorter route | Possible regioselectivity issues | Variable |

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The amine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups at the amine or methoxy positions .

Scientific Research Applications

3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target . For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The methoxy group in the target compound increases electron density at the pyrazole ring compared to electron-withdrawing groups (e.g., ketone in ). This may enhance nucleophilic aromatic substitution reactivity.

- Hydrogen Bonding : The 4-amine group allows for H-bond donation, unlike the thiophene-containing analog (), which relies on weaker van der Waals interactions.

- Solubility : Ionic derivatives (e.g., dihydrochloride salt in ) exhibit higher aqueous solubility than the neutral target compound.

2.3. Hydrogen-Bonding and Crystallography

- The 4-amine group in the target compound can form N–H···N/O bonds, similar to the hydroxy-pyrazole derivatives in . However, the methoxy group (O–CH₃) acts only as an H-bond acceptor, unlike the hydroxy group (O–H donor/acceptor) in .

- Crystallographic software like SHELXL () and ORTEP-3 () are critical for analyzing such interactions in related compounds.

Biological Activity

3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. Pyrazole compounds are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and analgesic effects. This article reviews the biological activity of 3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amine, supported by various studies and data.

The chemical structure of 3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amine can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 168.20 g/mol

- IUPAC Name : 3-Ethyl-5-methoxy-1-methylpyrazol-4-amine

Biological Activity Overview

The biological activity of 3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amine has been investigated across several studies, indicating its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various pyrazole derivatives, including 3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amine. The results demonstrated significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) values were recorded, showing that this compound exhibits effective antimicrobial properties.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amino | 0.25 | Staphylococcus aureus |

| Other derivatives | Varies | Various pathogens |

Anti-inflammatory Activity

In addition to its antimicrobial properties, 3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amino has been tested for anti-inflammatory effects. The compound showed promising results in reducing inflammation in vitro, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).

The mechanism of action for pyrazole derivatives typically involves the inhibition of specific enzymes or pathways associated with inflammation and microbial resistance. For instance, the inhibition of cyclooxygenase (COX) enzymes is a common pathway through which anti-inflammatory effects are mediated.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that 3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amino exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting its potential application in treating infections caused by resistant pathogens .

- Anti-inflammatory Trials : Clinical trials assessing the anti-inflammatory properties of pyrazole derivatives found that compounds similar to 3-Ethyl-5-methoxy exhibited reduced side effects compared to traditional NSAIDs, indicating a favorable safety profile .

Q & A

Basic: What synthetic methodologies are recommended for 3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Condensation : Reacting β-keto esters with hydrazine derivatives under reflux in ethanol (60–80°C) to form the pyrazole core. Anhydrous conditions and catalysts like p-toluenesulfonic acid improve yields .

- Alkylation : Introducing the ethyl and methyl groups via nucleophilic substitution using alkyl halides (e.g., ethyl iodide) in DMF at 50–60°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

Optimization focuses on temperature control, solvent polarity, and stoichiometric ratios to minimize side products like N-alkylated isomers .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy at C5, ethyl at C3). Key signals include δ 3.8 ppm (methoxy) and δ 1.2–1.4 ppm (ethyl CH3) .

- Mass Spectrometry : High-resolution EI-MS identifies the molecular ion (e.g., m/z 209.13 [M+H]+) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Basic: What preliminary biological assays are used to screen bioactivity?

Answer:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values determined via broth microdilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC50 values. Dose-response curves (0.1–100 µM) identify potency thresholds .

- Enzyme Inhibition : Fluorometric assays for COX-2 or kinase inhibition, comparing activity to reference inhibitors (e.g., celecoxib) .

Advanced: How do substituent modifications at C3 and C5 positions affect reactivity and bioactivity?

Answer:

- Ethyl vs. Cyclohexyl at C3 : Ethyl enhances solubility in polar solvents (logP ~1.8), while cyclohexyl increases hydrophobicity (logP ~3.2), altering membrane permeability in cellular assays .

- Methoxy vs. Halogens at C5 : Methoxy improves metabolic stability but reduces electrophilicity. Fluorine substitution increases electron-withdrawing effects, enhancing binding to enzymatic active sites (e.g., ΔIC50 from 12 µM to 5 µM in kinase assays) .

- QSAR Models : 2D descriptors (e.g., topological polar surface area) correlate substituent bulk with antimicrobial activity (R² = 0.89) .

Advanced: How can contradictory data on solubility and stability be resolved?

Answer:

- pH-Dependent Stability : HPLC monitoring over 24 hours at pH 1–14 identifies degradation products (e.g., demethylation at acidic pH) .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions (e.g., melting point variations >10°C indicate amorphous vs. crystalline forms) .

- Solubility Parameters : Hansen solubility spheres guide co-solvent selection (e.g., DMSO-water mixtures for in vitro assays) .

Advanced: What computational strategies predict target interactions and SAR?

Answer:

- Molecular Docking : AutoDock Vina simulations with COX-2 (PDB: 3LN1) identify key binding residues (e.g., Arg120 and Tyr355) and hydrogen-bonding interactions .

- MD Simulations : GROMACS trajectories (100 ns) assess binding stability; RMSD <2 Å over 50 ns confirms stable complexes .

- DFT Calculations : B3LYP/6-31G* optimizations reveal electron density maps, highlighting nucleophilic regions (e.g., amine at C4) for derivatization .

Advanced: What strategies address low yields in multi-step syntheses?

Answer:

- Stepwise Monitoring : TLC or inline IR spectroscopy tracks intermediate formation (e.g., hydrazone intermediates) to optimize reaction halts .

- Catalyst Screening : Palladium/charcoal for hydrogenation steps reduces byproducts (e.g., over-reduction of nitro groups) .

- Flow Chemistry : Microreactors improve heat transfer in exothermic steps (e.g., alkylation), boosting yields from 60% to 85% .

Advanced: How are regioselectivity challenges in pyrazole functionalization addressed?

Answer:

- Directing Groups : Temporary protection of the amine (e.g., Boc) directs electrophilic substitution to C5 over C3 .

- Metal-Mediated Coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively functionalize C4 under Pd(OAc)2 catalysis .

- Isotopic Labeling : 15N NMR traces nitrogen migration during ring closure to confirm regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.